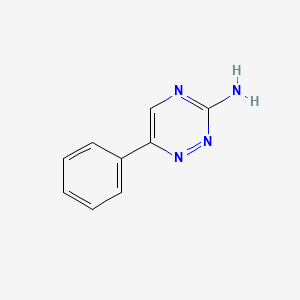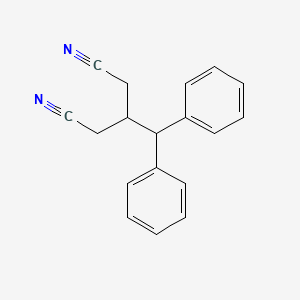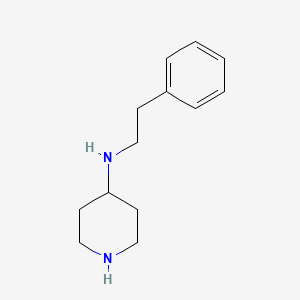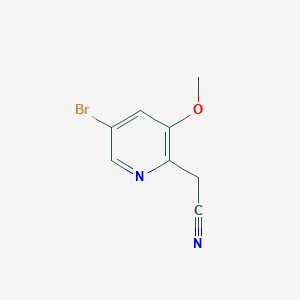
2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile
Overview
Description
“2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is related to the compound “(5-Bromo-3-methoxypyridin-2-yl)methanol” which has the molecular formula C7H8BrNO2 and a molecular weight of 218.05 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC1=CC(Br)=CN=C1CC#N . This indicates that the molecule contains a bromine atom attached to a pyridine ring, which is further connected to an acetonitrile group.
Scientific Research Applications
Synthesis and Microbiological Activity
2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile and its derivatives have been utilized in the synthesis of various organic compounds. One notable application is the synthesis of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives. These compounds have demonstrated notable bacteriostatic and tuberculostatic activities, suggesting potential applications in microbiology and medicine (Miszke et al., 2008).
Medicinal Chemistry: Anticancer and Antimicrobial Properties
N-Heterocyclic carbene gold(I) complexes containing this compound derivatives have shown promising results in medicinal chemistry. These complexes exhibit antiproliferative, anticancer, and antibacterial properties, making them valuable in developing new therapeutic agents (Goetzfried et al., 2020).
Large-Scale Synthesis and Heterocyclic Analogues
This compound has also been instrumental in large-scale synthetic methodologies. For example, an efficient approach to synthesize alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate has been developed using this compound. This method offers a high-yielding route for these compounds, which are valuable in organic chemistry (Morgentin et al., 2009).
Photochemical Studies
In photochemistry, derivatives of this compound have been used in studies related to alkyl radicals containing beta-leaving groups. These studies contribute to the understanding of radical reactions, which are fundamental in organic chemistry and materials science (Bales et al., 2001).
Synthesis of Novel Cyanopyridine Derivatives
Another application is in the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives. Starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a range of new cyanopyridine derivatives have been synthesized and evaluated for their antimicrobial activity (Bogdanowicz et al., 2013).
Role in Bioorganic and Medicinal Chemistry
In bioorganic and medicinal chemistry, derivatives of this compound have been used to study the electron transfer chemistry of psoralen and coumarin derivatives. Such studies are vital in understanding the mechanism of action of drugs and developing new therapeutic agents (Chen et al., 1997).
Properties
IUPAC Name |
2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQMBWKKDJTMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649127 | |
| Record name | (5-Bromo-3-methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947688-87-1 | |
| Record name | (5-Bromo-3-methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


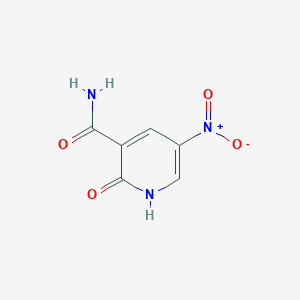
![1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059075.png)


![Benzonitrile, 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-](/img/structure/B3059079.png)
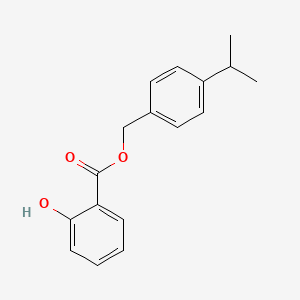

![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B3059086.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3059087.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B3059091.png)
